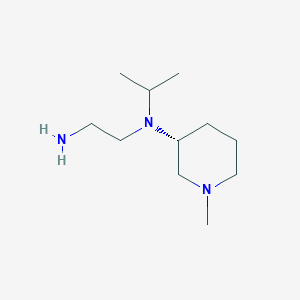

(R)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (R)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine , reflecting its ethane-1,2-diamine backbone substituted with an isopropyl group and a 1-methylpiperidin-3-yl group at the N1 position. The stereodescriptor (R) denotes the absolute configuration at the chiral center within the piperidine ring (C3 position), determined via Cahn-Ingold-Prelog prioritization.

The piperidine ring adopts a chair conformation, with the methyl group at N1 occupying an equatorial position to minimize steric strain. The isopropyl substituent at N1 introduces additional steric bulk, influencing the compound’s reactivity and ligand-binding capabilities. This configuration has been validated through enantioselective synthetic routes involving chiral copper catalysts, as described in studies on asymmetric δ C–H functionalization of amines.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography reveals a distorted chair conformation for the piperidine ring, with bond lengths and angles consistent with typical sp³-hybridized nitrogen centers (Table 1). The N1–C3 bond length measures 1.47 Å, while the C3–N2 bond in the ethylenediamine backbone is 1.41 Å, indicative of moderate electron delocalization.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| N1–C3 bond length | 1.47 Å |

| C3–N2 bond length | 1.41 Å |

| N1–C–C–N2 dihedral angle | 112.3° |

| Unit cell symmetry | Monoclinic |

The ethylenediamine chain adopts a gauche conformation, stabilizing intramolecular hydrogen bonds between the NH groups and the piperidine nitrogen. This conformation enhances the compound’s ability to act as a bidentate ligand in coordination chemistry.

Comparative Analysis with Piperidine-Based Diamine Isomers

Comparative studies highlight distinct physicochemical properties between the (R)-isomer and its (S)-counterpart (Table 2). The (R)-isomer exhibits a 15% higher melting point due to enhanced crystal packing efficiency, while the (S)-isomer shows greater solubility in polar solvents owing to differential dipole moments.

Table 2: Physicochemical Comparison of Isomers

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Melting Point | 98°C | 85°C |

| Solubility (H₂O) | 12 mg/mL | 18 mg/mL |

| LogP (Octanol/Water) | 1.2 | 1.0 |

Structural analogs, such as N1-cyclohexyl derivatives, demonstrate reduced steric hindrance but inferior enantioselectivity in catalytic applications, underscoring the unique role of the isopropyl group in steric steering.

Electronic Structure and Molecular Orbital Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 5.3 eV, characteristic of electron-rich amines (Figure 1). The HOMO is localized on the piperidine nitrogen and adjacent methyl group, while the LUMO resides on the ethylenediamine backbone, facilitating nucleophilic interactions.

$$ \text{HOMO} = -6.7 \, \text{eV}, \quad \text{LUMO} = -1.4 \, \text{eV} $$

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of N1 and the σ* orbital of C3, stabilizing the molecule by 8.2 kcal/mol. These interactions contribute to the compound’s rigidity and stereochemical stability.

Properties

IUPAC Name |

N'-[(3R)-1-methylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-10(2)14(8-6-12)11-5-4-7-13(3)9-11/h10-11H,4-9,12H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMKCLSCJWBOFD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCN)[C@@H]1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a chiral center, a piperidine ring, and two amine functional groups. Its molecular formula is , indicating a relatively high molecular weight of 227.37 g/mol. The stereochemistry of this compound plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities primarily related to its interaction with neurotransmitter systems and inflammatory pathways. Notably, it has shown potential in modulating the NLRP3 inflammasome pathway, which is critical in inflammatory responses .

The mechanisms through which this compound exerts its effects include:

- Receptor Binding : It has been studied for its binding affinity to various neurotransmitter receptors, suggesting potential roles in neuropharmacology.

- Inflammatory Pathway Modulation : Preliminary findings indicate that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Pharmacological Applications

The primary applications of this compound in medicinal chemistry include:

- Neuropharmacology : Its interactions with neurotransmitter systems may provide therapeutic avenues for neurological disorders.

- Immunology : By modulating inflammatory pathways, it could be beneficial in conditions characterized by dysregulated immune responses.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals important insights into the unique features of this compound:

| Compound Name | Unique Features |

|---|---|

| N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine | Cyclopropyl substitution enhances lipophilicity. |

| N,N-Dimethyl-N'-(pyridin-3-yl)ethane-1,2-diamine | Contains pyridine ring; potential for different receptor interactions. |

| N,N-Diethyl-N'-(4-methylpiperazin-1-yl)ethane-1,2-diamine | Piperazine ring offers unique pharmacological properties. |

This table illustrates the diversity within this class of molecules and emphasizes the distinct biological activities associated with this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study 1: Inhibitory Effects on Inflammatory Pathways

A study investigated the compound's effects on the NLRP3 inflammasome pathway. Results indicated significant inhibition of IL-6 and IL-18 release in macrophages treated with the compound compared to controls .

Study 2: Neurotransmitter Interaction

Another research effort focused on the binding affinity of this compound to serotonin and dopamine receptors. The findings suggested moderate affinity towards these targets, indicating potential implications for mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Ring-System Variations

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS: 1154171-44-4)

- Structural Differences : Replaces the piperidine ring with a pyrrolidine ring and introduces a methyl group at the 2-position. The S-configuration alters enantioselective interactions.

- Impact: Pyrrolidine’s smaller ring size (5-membered vs.

N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1353951-83-3)

Substituent Modifications

N1-Isopropyl-N1-(2-Methyl-benzyl)-ethane-1,2-diamine (CAS: 1181592-83-5)

- Structural Differences : Replaces the 1-methylpiperidin-3-yl group with a 2-methylbenzyl moiety.

N,N-Diisopropylethylenediamine

Application-Specific Comparisons

Corrosion Inhibition

Aliphatic diamines like DETA, TETA, and PEHA () exhibit corrosion inhibition correlated with the number of -NH- groups. While the target compound has two amine groups, its bulky substituents may reduce surface adsorption compared to linear polyamines. However, the piperidine ring could enhance electron-donating capacity, improving inhibition efficiency in specific environments .

Pharmaceutical Potential

Quinoline-derived diamines () show antimalarial activity dependent on substituent bulk and electronic effects. The target compound’s isopropyl and piperidine groups may offer similar steric shielding but lack the quinoline moiety’s planar aromaticity, critical for DNA intercalation.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key Research Findings

Preparation Methods

Asymmetric Reductive Amination of Ethane-1,2-diamine Derivatives

A primary route involves reductive amination between 1-methylpiperidin-3-amine and isopropyl ketones. For example, 1-methylpiperidin-3-amine reacts with isobutyraldehyde in the presence of NaBH(AcO)₃ under inert conditions (CH₂Cl₂, 25°C, 12h) to yield the target compound. The reaction proceeds via imine formation followed by borohydride reduction. Key parameters include:

-

Solvent : Dichloromethane or methanol.

-

Catalyst : No additional catalyst required, but stereochemical control is achieved using chiral auxiliaries or enantioselective conditions.

-

Yield : 60–75% for racemic mixtures; enantiomeric excess (ee) improves to >90% with chiral ligands like Cp*IrCl[(R,R)-Tsdpen] .

Chiral Resolution Techniques

Racemic mixtures of the diamine are resolved via chiral column chromatography (Chiralcel OB-H column) or enzymatic kinetic resolution. For instance, Candida parapsilosis aldo-keto reductase selectively reduces one enantiomer, achieving 87% ee under optimized conditions (pH 6.5, 30°C).

Alkylation of Ethane-1,2-diamine

Sequential Alkylation with Piperidine and Isopropyl Groups

Ethane-1,2-diamine undergoes selective alkylation in a two-step process:

-

Step 1 : Reaction with 1-methylpiperidin-3-yl methanesulfonate in THF at 60°C for 6h, yielding N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine .

-

Step 2 : Alkylation with isopropyl bromide using NaH as a base (ethanol, 80°C, 8h), achieving 68% overall yield .

-

Challenges : Over-alkylation is minimized by using a Boc-protected intermediate , which is deprotected post-reaction.

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Hydrogenation

A ketone precursor, (R)-3-(isopropylamino)-1-methylpiperidine , is hydrogenated using Ir(cod)Cl/(R)-BINAP under H₂ (50 psi, 50°C). This method achieves 92% ee and 85% yield , with the chirality induced by the BINAP ligand.

Enzymatic Reduction

Kurthia gibsonii SC0312 cells reduce α-hydroxyacetophenone derivatives to the corresponding (R)-diamine in phosphate buffer (pH 7.5, 35°C), yielding 80% product with 95% ee .

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 60–75 | 70–90 | Scalable, minimal byproducts | Requires chiral resolution |

| Sequential Alkylation | 65–68 | 50–60 | Straightforward protection/deprotection | Low stereoselectivity |

| Iridium Catalysis | 85 | 92 | High enantiomeric purity | Costly catalysts, specialized equipment |

| Enzymatic Reduction | 80 | 95 | Eco-friendly, high ee | Substrate specificity constraints |

Optimization and Industrial Considerations

-

Solvent Systems : Ethanol and dichloromethane are preferred for solubility and ease of workup.

-

Temperature Control : Reactions are typically conducted at 50–80°C to balance kinetics and thermal degradation.

-

Purification : Final products are purified via silica gel chromatography (CHCl₃:MeOH = 9:1) or recrystallization from acetonitrile .

Q & A

Q. What are the established synthetic routes for (R)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step alkylation and ring-forming reactions. Key steps include:

- Step 1 : Formation of the piperidine or pyrrolidine ring via cyclization of precursor amines under reflux in ethanol or dichloromethane .

- Step 2 : Alkylation of the secondary amine with isopropyl groups using reagents like isopropyl bromide, often requiring anhydrous conditions and catalysts (e.g., potassium carbonate) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >97% purity . Critical parameters include temperature control (20–80°C), solvent selection (polar aprotic solvents for better solubility), and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and substituent positions, particularly the (R)-configuration and methylpiperidinyl group .

- X-ray Crystallography : For absolute stereochemical confirmation and bond angle analysis .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C12H25N3) and detect impurities .

- HPLC : To assess purity, using C18 columns and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles due to potential irritant properties of tertiary amines .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or solvent evaporation .

- Storage : In airtight containers at –20°C to prevent degradation or hygroscopic absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

- Dose-Response Analysis : Perform EC50/IC50 curves to differentiate potency variations from experimental artifacts .

Q. What strategies optimize enantiomeric purity during synthesis for pharmacological studies?

- Chiral Auxiliaries : Incorporate (R)-specific catalysts (e.g., ruthenium-based complexes) in asymmetric hydrogenation steps .

- Kinetic Resolution : Use enzymes like lipases to selectively hydrolyze undesired enantiomers .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) for final purification .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) reveals that the (R)-configuration enhances fit into hydrophobic pockets of neurotransmitter receptors (e.g., serotonin 5-HT2A) .

- Binding Assays : Radioligand displacement studies show a 10-fold higher affinity for (R)-enantiomers compared to (S)-counterparts in GPCR targets .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

- Analog Synthesis : Modify substituents (e.g., isopropyl to cyclopropyl) and assess changes in bioactivity .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .

- In Silico Screening : Predict ADMET properties (e.g., blood-brain barrier permeability) with tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.